2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol
Overview
Description
2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol is a biologically important alkylaminophenol compound . It belongs to a class of heterocycle compounds containing amine and phenol groups . This compound has been synthesized by the Petasis reaction .
Synthesis Analysis
The synthesis of this compound is achieved through the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The mild reaction conditions make it preferred in many applications .Molecular Structure Analysis
The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound primarily involve the Petasis reaction . This reaction involves the interaction of aldehyde, amine, and boronic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been investigated using various spectroscopic techniques and quantum chemical calculations . These include bond lengths, dihedral and bond angles, HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths .Scientific Research Applications
Synthesis and Spectral Studies
2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol, a biologically significant alkylaminophenol compound, is synthesized via the Petasis reaction. Its structural properties are explored through various spectroscopic methods like FTIR, NMR, and UV-Vis spectrometry, supplemented by computational spectral studies. Quantum chemical calculations, including density functional theory (DFT), are used to assess its molecular properties, HOMO and LUMO energies, and thermodynamic parameters, demonstrating its theoretical and experimental compatibility (Ulaş, 2021).
Inorganic Biochemistry
In the field of inorganic biochemistry, derivatives of this compound and similar structures are used to create models for enzymes like purple acid phosphatases. These models are essential for understanding the enzymatic mechanisms and can be studied through NMR spectroscopy and other techniques (Bosch et al., 2016).
Corrosion Inhibition
This compound has applications in the field of corrosion science. It's used to study corrosion inhibition, especially in acidic environments. For example, its effectiveness as an inhibitor for carbon steel in hydrochloric acid is analyzed using weight loss, polarization, and electrochemical impedance spectroscopy (Hegazy et al., 2012).
Electrochemistry
In electrochemistry, derivatives of this compound are studied for their electrochemical properties. These studies include the synthesis of Schiff base monomers and their oligomers, which are characterized by various techniques like NMR, FT-IR, and UV–vis spectroscopy. These compounds are also examined for their potential in electrochromic applications (Kaya et al., 2014).
Anti-Cancer and Anti-Inflammatory Studies
4-(Pyrrolidine-2,5‑dione‑1-yl)phenol, a related compound, is synthesized and investigated for potential anti-cancer and anti-inflammatory applications. It exhibits significant inhibition of cancer cell lines and demonstrates high anti-inflammatory activity, indicating its potential in medical research (Zulfiqar et al., 2021).
Catalysis
This compound and its derivatives are utilized in catalysis, specifically in the alkylation of phenol with tert-butyl alcohol. The catalytic activity and kinetics of this reaction are explored using ionic liquids, demonstrating its effectiveness in increasing phenol conversion (Elavarasan et al., 2011).
Future Directions
The future directions for the study of 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol could involve further investigation of its potential applications in medical treatments, particularly in cancer therapy . Additionally, more comprehensive quantum chemical calculations could provide deeper insights into its structural properties .
Mechanism of Action
Target of Action
It is known that alkylaminophenol compounds, to which this molecule belongs, have been used frequently in cancer treatment . This suggests that the compound may target cancer cells or pathways involved in cancer progression.
Mode of Action
Alkylaminophenol compounds are known for their high antioxidant properties , which suggests that this compound might interact with its targets by neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Biochemical Pathways
Given its potential role in cancer treatment , it may be involved in pathways related to cell proliferation, apoptosis, or oxidative stress.
Result of Action
Given its potential use in cancer treatment , it may induce cell death in cancer cells or inhibit their proliferation.
Biochemical Analysis
Biochemical Properties
It is known that alkylaminophenol compounds, which include 2-Methyl-4-(pyrrolidin-1-ylmethyl)phenol, are frequently used in cancer treatment . They are preferred in medical applications due to their high antioxidant properties .
Cellular Effects
Alkylaminophenol compounds are known to have antiproliferative action against cancer cells , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
2-methyl-4-(pyrrolidin-1-ylmethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10-8-11(4-5-12(10)14)9-13-6-2-3-7-13/h4-5,8,14H,2-3,6-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKMVVKXIWOUQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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